molecular formula C7H2Cl2N2O2 B029917 2,3-Dichloro-6-nitrobenzonitrile CAS No. 2112-22-3

2,3-Dichloro-6-nitrobenzonitrile

Cat. No. B029917
M. Wt: 217.01 g/mol
InChI Key: RDFDRMZYAXQLRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06194420B1

Procedure details

A solution of 1.831 kg of 1,2,3-trichloro-4-nitrobenzene and 0.861 kg of copper cyanide in 1.21 L of DMF is heated to 155° C. for 2 hours, then cooled to room temperature. A solution of 3.24 kg of ferric chloride hexahydrate, 0.806 L of concentrated hydrochloric acid, and 4.87 L of water is added and the solution heated to 65° C. for 20 minutes. The mixture is cooled, stirred with 0.55 kg of charcoal and 4 L of toluene, and filtered. The organic phase is separated and the aqueous phase extracted with toluene. The combined toluene layers are washed with water and 6 N HCl, dried and concentrated to give a slurry. The slurry is dissolved in 1.5 L of methanol, and stored at 5° C. for 24 hours. The nitrile product is collected by filtration, washed with 1.5 L cold methanol and dried at 40° C.
Quantity
1.831 kg
Type
reactant
Reaction Step One
Quantity
0.861 kg
Type
reactant
Reaction Step One
Name
Quantity
1.21 L
Type
solvent
Reaction Step One
[Compound]
Name
ferric chloride hexahydrate
Quantity
3.24 kg
Type
reactant
Reaction Step Two
Quantity
0.806 L
Type
reactant
Reaction Step Two
Name
Quantity
4.87 L
Type
solvent
Reaction Step Two
Quantity
0.55 kg
Type
reactant
Reaction Step Three
Quantity
4 L
Type
solvent
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4](Cl)[C:3]=1[Cl:12].[Cu](C#N)[C:14]#[N:15].Cl.C>CN(C=O)C.CO.C1(C)C=CC=CC=1.O>[Cl:12][C:3]1[C:2]([Cl:1])=[CH:7][CH:6]=[C:5]([N+:8]([O-:10])=[O:9])[C:4]=1[C:14]#[N:15]

Inputs

Step One
Name
Quantity
1.831 kg
Type
reactant
Smiles
ClC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl
Name
Quantity
0.861 kg
Type
reactant
Smiles
[Cu](C#N)C#N
Name
Quantity
1.21 L
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ferric chloride hexahydrate
Quantity
3.24 kg
Type
reactant
Smiles
Name
Quantity
0.806 L
Type
reactant
Smiles
Cl
Name
Quantity
4.87 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.55 kg
Type
reactant
Smiles
C
Name
Quantity
4 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
1.5 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution heated to 65° C. for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with toluene
WASH
Type
WASH
Details
The combined toluene layers are washed with water and 6 N HCl
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a slurry
FILTRATION
Type
FILTRATION
Details
The nitrile product is collected by filtration
WASH
Type
WASH
Details
washed with 1.5 L cold methanol
CUSTOM
Type
CUSTOM
Details
dried at 40° C.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
ClC1=C(C#N)C(=CC=C1Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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